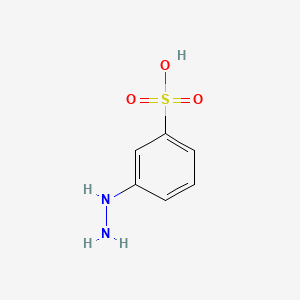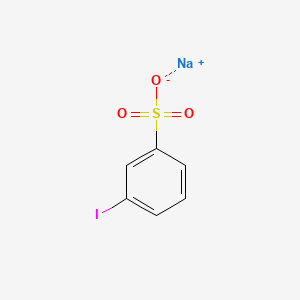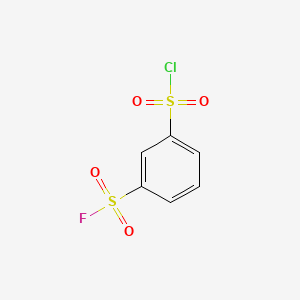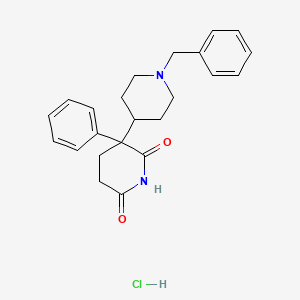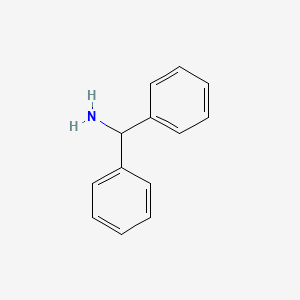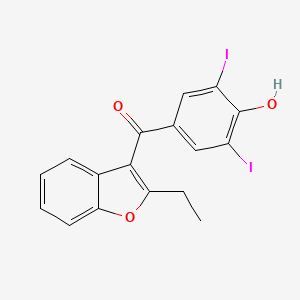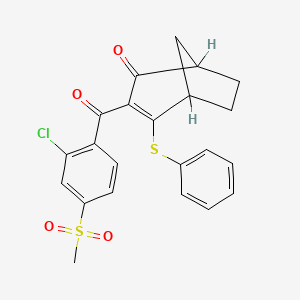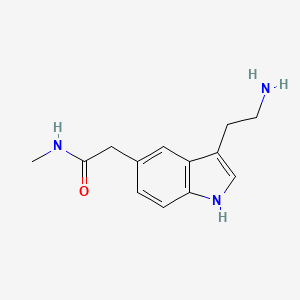
3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AH-25086 free base is a biochemical which may play a role in migration of breast cancer cells.
Applications De Recherche Scientifique
Use in Designing Research Tools and Probes
3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide and its derivatives are utilized in the design of novel research tools. This includes the development of immobilized and carrier-linked forms of indole-3-acetic acid, which is a crucial hormone in plants and a significant metabolite in humans, animals, and microorganisms. These forms can be conjugated with biochemical tags or biocompatible molecular probes, facilitating various biological and biochemical studies (Ilić et al., 2005).
Synthesis of Novel Derivatives
The compound has been the basis for the synthesis of various esters and derivatives, showcasing its versatility in chemical synthesis. This includes alkyl 3-(2-aminoethyl)-1H-indole-2-acetates and diisopropyl 3-(2-aminoethyl)-1H-indole-2-malonate, indicating its utility in the development of new chemical entities with potential applications in pharmaceuticals and material sciences (Mahboobi & Bernauer, 1988).
Antioxidant and Antimicrobial Activities
Derivatives of 3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide have been evaluated for their antioxidant activity. For instance, N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives exhibit considerable antioxidant activity, highlighting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020). Additionally, compounds derived from this molecule have shown promising antimicrobial activities against various bacteria, underscoring its importance in medicinal chemistry research (Behbehani et al., 2011).
Development of Therapeutic Agents
Compounds synthesized from 3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide have been explored for their potential as therapeutic agents. For example, N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides exhibit antibacterial and hemolytic activity, and some of these compounds have shown promise in enzyme inhibition, indicating their potential in the development of new drugs (Rubab et al., 2015).
Antihyperglycemic and Antioxidant Agents
Indole-3-acetamides, synthesized from 3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide, have shown antihyperglycemic and antioxidant potentials. Their inhibitory action against the α-amylase enzyme and good antioxidant activity in various assays suggest their potential use in managing conditions like diabetes and oxidative stress-related diseases (Kanwal et al., 2021).
Propriétés
Numéro CAS |
81709-54-8 |
|---|---|
Nom du produit |
3-(2-Aminoethyl)-N-methyl-1H-indole-5-acetamide |
Formule moléculaire |
C13H17N3O |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylacetamide |
InChI |
InChI=1S/C13H17N3O/c1-15-13(17)7-9-2-3-12-11(6-9)10(4-5-14)8-16-12/h2-3,6,8,16H,4-5,7,14H2,1H3,(H,15,17) |
Clé InChI |
AWBUKJZJLOHYFJ-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC2=C(C=C1)NC=C2CCN |
SMILES canonique |
CNC(=O)CC1=CC2=C(C=C1)NC=C2CCN |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AH-25086 free base |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



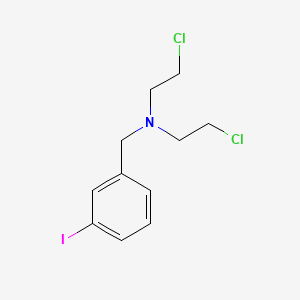
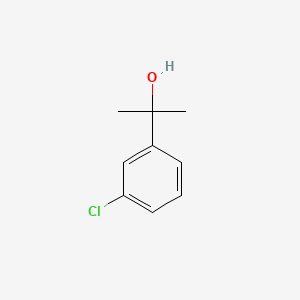
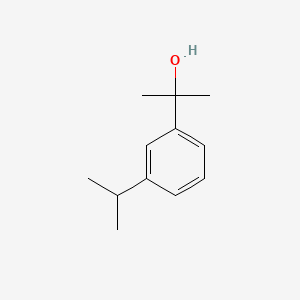
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-](/img/structure/B1666573.png)
